molecular formula C13H12N2O B2385619 5-Methoxy-1-methyl-9H-pyrido[3,4-b]indole CAS No. 212332-23-5

5-Methoxy-1-methyl-9H-pyrido[3,4-b]indole

Cat. No.: B2385619
CAS No.: 212332-23-5
M. Wt: 212.252
InChI Key: NPOJBDYAHLOOTL-UHFFFAOYSA-N
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Description

5-Methoxy-1-methyl-9H-pyrido[3,4-b]indole, also known as harmine, is a naturally occurring beta-carboline alkaloid. It is found in various plants, including Peganum harmala (Syrian rue) and Banisteriopsis caapi, which is used in the preparation of the traditional Amazonian brew, Ayahuasca. Harmine has been studied for its diverse biological activities, including anti-inflammatory, antitumor, and neuroprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1-methyl-9H-pyrido[3,4-b]indole can be achieved through several methods. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol. This reaction yields the corresponding tricyclic indole .

Industrial Production Methods

Industrial production of harmine typically involves the extraction from natural sources. For example, Peganum harmala seeds are crushed and treated with ammonia, followed by extraction with methanol and chloroform. The chloroform layer is then collected and evaporated to obtain harmine as a solid .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1-methyl-9H-pyrido[3,4-b]indole undergoes various chemical reactions, including:

    Oxidation: Harmine can be oxidized to form harmaline.

    Reduction: Reduction of harmine can yield tetrahydroharmine.

    Substitution: Electrophilic substitution reactions can occur on the indole ring due to the presence of electron-donating groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Harmaline

    Reduction: Tetrahydroharmine

    Substitution: Various substituted indole derivatives

Scientific Research Applications

5-Methoxy-1-methyl-9H-pyrido[3,4-b]indole has numerous scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxy-1-methyl-9H-pyrido[3,4-b]indole involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Harmaline: Another beta-carboline alkaloid with similar MAO-A inhibitory activity.

    Harmane: A related compound with neuroactive properties.

    Norharmane: Similar in structure but lacks the methoxy group.

Uniqueness

5-Methoxy-1-methyl-9H-pyrido[3,4-b]indole is unique due to its specific substitution pattern, which contributes to its distinct pharmacological profile. The presence of the methoxy group at the 5-position enhances its ability to cross the blood-brain barrier and interact with central nervous system targets .

Properties

IUPAC Name

5-methoxy-1-methyl-9H-pyrido[3,4-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c1-8-13-9(6-7-14-8)12-10(15-13)4-3-5-11(12)16-2/h3-7,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPOJBDYAHLOOTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1NC3=C2C(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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